molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No. B3278661
M. Wt: 213.23 g/mol
InChI Key: BQRRGDDGUKOPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888394B2

Procedure details

To a 5 L 3-neck round bottom flask was charged with 3-bromobenzamide (128.29 g, 0.64 mol), EtOH (1274 mL), PdCl2 (0.588 g, 3.3 mmol, 0.005 equivalents), 3-hydroxyphenyl boronic acid (93 g, 0.67 mol. 1.05 equivalents), K2CO3 (177 g, 1.28 mol, 2 equivalents) and nBu4NBr (10.3 g, 0.032 mol, 0.05 equivalents). The reaction mixture was stirred at room temperature for approximately 16 hours. Upon completion of the reaction, a 10% aqueous HCl solution was added to the reaction mixture until the pH reached 1-2. The reaction mixture was extracted with EtOAc. The organic phases were combined and filtered through celite. The organic solvents were then removed under vacuum to obtain an orange solid. The solid was dissolved in acetone (200-300 mL) and water (1700 mL) was added. The reaction mixture was stirred for 1 hour at approximately 5-10° C. The product was collected by filtration as a white solid and dried under vacuum at 40-45° C. (132.9 g, 0.62 mol, 98%).
Quantity
128.29 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0.588 g
Type
catalyst
Reaction Step One
Name
Quantity
1274 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 (± 50) mL
Type
solvent
Reaction Step Three
Name
Quantity
1700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[OH:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+].Cl>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].CC(C)=O.Cl[Pd]Cl.O.CCO>[OH:11][C:12]1[CH:17]=[C:16]([C:2]2[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([NH2:7])=[O:6])[CH:3]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
128.29 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N)C=CC1
Name
Quantity
93 g
Type
reactant
Smiles
OC=1C=C(C=CC1)B(O)O
Name
Quantity
177 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.3 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
0.588 g
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
1274 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 (± 50) mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
1700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for approximately 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic solvents were then removed under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an orange solid
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at approximately 5-10° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration as a white solid
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-45° C. (132.9 g, 0.62 mol, 98%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.